molecular formula C10H10O2S B13963003 (7-Methoxybenzo[b]thiophen-3-yl)methanol

(7-Methoxybenzo[b]thiophen-3-yl)methanol

Cat. No.: B13963003
M. Wt: 194.25 g/mol
InChI Key: IFPCJKGTGWKPBV-UHFFFAOYSA-N
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Description

(7-Methoxybenzo[b]thiophen-3-yl)methanol is a chemical compound that belongs to the class of benzothiophenes Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (7-Methoxybenzo[b]thiophen-3-yl)methanol can be achieved through several synthetic routes. One common method involves the reaction of 7-methoxybenzothiophene with formaldehyde in the presence of a base to yield the desired product. The reaction conditions typically include a solvent such as ethanol or methanol and a base like sodium hydroxide or potassium carbonate. The reaction is carried out at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(7-Methoxybenzo[b]thiophen-3-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alcohol or alkane.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution reactions.

Major Products Formed

    Oxidation: Formation of 7-methoxybenzo[b]thiophene-3-carboxylic acid.

    Reduction: Formation of 7-methoxybenzo[b]thiophene-3-ylmethane.

    Substitution: Formation of various substituted benzothiophenes depending on the nucleophile used.

Scientific Research Applications

(7-Methoxybenzo[b]thiophen-3-yl)methanol has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of materials with specific properties, such as organic semiconductors and light-emitting diodes (OLEDs).

Mechanism of Action

The mechanism of action of (7-Methoxybenzo[b]thiophen-3-yl)methanol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s effects can be mediated through various pathways, including inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • (7-Methoxybenzo[b]thiophen-5-yl)methanol
  • (4-Methoxybenzo[b]thiophen-3-yl)methanol
  • (7-Methoxybenzo[b]furan-3-yl)methanol

Uniqueness

(7-Methoxybenzo[b]thiophen-3-yl)methanol is unique due to its specific substitution pattern on the benzothiophene ring. This substitution can influence its chemical reactivity, biological activity, and physical properties, making it distinct from other similar compounds.

Properties

Molecular Formula

C10H10O2S

Molecular Weight

194.25 g/mol

IUPAC Name

(7-methoxy-1-benzothiophen-3-yl)methanol

InChI

InChI=1S/C10H10O2S/c1-12-9-4-2-3-8-7(5-11)6-13-10(8)9/h2-4,6,11H,5H2,1H3

InChI Key

IFPCJKGTGWKPBV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1SC=C2CO

Origin of Product

United States

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